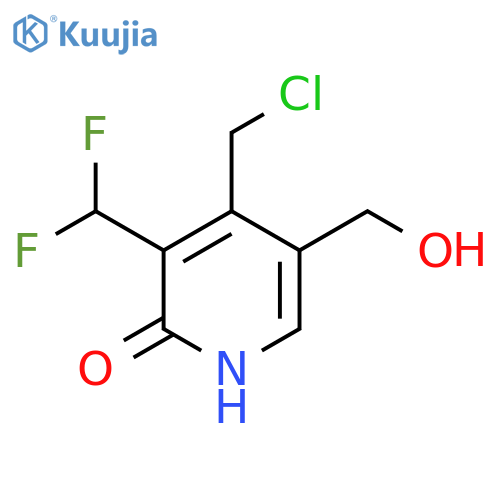Cas no 1805396-41-1 (4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-methanol)

1805396-41-1 structure
商品名:4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-methanol
CAS番号:1805396-41-1
MF:C8H8ClF2NO2
メガワット:223.604428291321
CID:4891058
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-methanol 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-methanol
-
- インチ: 1S/C8H8ClF2NO2/c9-1-5-4(3-13)2-12-8(14)6(5)7(10)11/h2,7,13H,1,3H2,(H,12,14)
- InChIKey: MJYILHSFKCSCLW-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C(F)F)C(NC=C1CO)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 313
- トポロジー分子極性表面積: 49.3
- 疎水性パラメータ計算基準値(XlogP): -0.6
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029025477-1g |
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-methanol |
1805396-41-1 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
| Alichem | A029025477-250mg |
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-methanol |
1805396-41-1 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A029025477-500mg |
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-methanol |
1805396-41-1 | 95% | 500mg |
$1,701.85 | 2022-04-01 |
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-methanol 関連文献
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
1805396-41-1 (4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-methanol) 関連製品
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 157047-98-8(Benzomalvin C)
- 506-17-2(cis-Vaccenic acid)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
